molecular formula C13H18N2O3 B084640 (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 13139-28-1

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No. B084640
CAS RN: 13139-28-1
M. Wt: 250.29 g/mol
InChI Key: LWAHIZLDUQONHV-NSHDSACASA-N
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Description

“(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate” is a chemical compound with the CAS Number: 13139-28-1. It has a molecular weight of 250.3 and its IUPAC name is benzyl (1S)-1-(aminocarbonyl)-2-methylpropylcarbamate . It is a solid substance and is stored in a sealed, dry environment, preferably in a freezer under -20°C .


Synthesis Analysis

The synthesis of this compound involves two stages. In the first stage, N-ethyl-N,N-diisopropylamine and HATU are added to a solution of the compound in N,N-dimethyl-formamide at 0°C. After 15 minutes, ammonium chloride is added to the mixture, which is then allowed to stir at 23°C for another 16 hours . The mixture is then poured into ice-cold water, and the organic components are extracted with EtOAc. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to dryness. The crude product is recrystallized from ethanol to obtain the title compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t11-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is not a BBB permeant. It is not a substrate or inhibitor for various CYP enzymes. Its Log Kp (skin permeation) is -6.58 cm/s. It has a Lipophilicity Log Po/w (iLOGP) of 2.28 . It is soluble, with a solubility of 1.32 mg/ml or 0.00526 mol/l .

Scientific Research Applications

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA) :

    • Application Summary : AB-CHMINACA is a new psychoactive substance that acts as a potent agonist for the cannabinoid receptors .
  • AB-FUBINACA :

    • Application Summary : AB-FUBINACA is a psychoactive drug that acts as a potent agonist for the cannabinoid receptors .
    • Results or Outcomes : AB-FUBINACA has Ki values of 0.9 nM at CB1 and 23.2 nM at CB2 and EC50 values of 1.8 nM at CB1 and 3.2 nM at CB2 .

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements are H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAHIZLDUQONHV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441807
Record name Z-L-valine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

CAS RN

13139-28-1
Record name Z-L-valine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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